An In-depth Technical Guide to 6-Chloro-3-methylpicolinaldehyde: Properties, Reactivity, and Applications
An In-depth Technical Guide to 6-Chloro-3-methylpicolinaldehyde: Properties, Reactivity, and Applications
Abstract: This technical guide provides a comprehensive overview of 6-Chloro-3-methylpicolinaldehyde, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical properties, spectroscopic signature, and characteristic reactivity. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, synthetic utility, and role as a versatile intermediate in the construction of complex molecular architectures.
Core Molecular Profile
6-Chloro-3-methylpicolinaldehyde, also known as 6-chloro-3-methylpyridine-2-carbaldehyde, is a disubstituted pyridine derivative. Its structure is characterized by a pyridine ring bearing a chloro group at position 6, a methyl group at position 3, and a formyl (aldehyde) group at position 2.[1][2] This strategic arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in pharmaceutical and materials science research.[3]
The interplay between the electron-withdrawing pyridine nitrogen, the chloro substituent, and the aldehyde functionality defines the molecule's chemical behavior, particularly the electrophilicity of the carbonyl carbon and the susceptibility of the C6 position to nucleophilic substitution.[3]
Physicochemical & Structural Data
Quantitative data for 6-Chloro-3-methylpicolinaldehyde is summarized in the table below. This information is critical for reaction planning, stoichiometry calculations, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1211537-07-3 | [3][4] |
| Molecular Formula | C₇H₆ClNO | [1][5] |
| Molecular Weight | 155.58 g/mol | [3][5] |
| Appearance | Solid | [5] |
| InChI Key | OQTISOPNIFMIJH-UHFFFAOYSA-N | [3][5] |
| SMILES | Cc1ccc(Cl)nc1C=O | [1][5] |
| Predicted XlogP | 2.0 | [1] |
| Predicted H-Bond Acceptors | 2 | [6] |
| Predicted H-Bond Donors | 0 | [6] |
Spectroscopic Signature Analysis
While peer-reviewed, fully assigned spectra for this specific molecule are sparse in the public domain, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and comparison to analogous structures.[3] This predictive analysis is fundamental for researchers to confirm the identity and assess the purity of the compound during synthesis and experimentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show distinct signals. The aldehyde proton (-CHO) would appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm range. The two aromatic protons on the pyridine ring will appear as doublets in the aromatic region (δ 7.0-8.5 ppm), with their exact shifts influenced by the adjacent substituents. The methyl group (-CH₃) protons will resonate as a singlet in the upfield region, likely around δ 2.3-2.6 ppm.
-
¹³C NMR: The carbon spectrum will be characterized by a highly deshielded signal for the carbonyl carbon of the aldehyde, expected above 190 ppm.[3] The five carbons of the pyridine ring will have distinct resonances in the aromatic region (approx. δ 120-160 ppm). The methyl carbon will produce a signal in the aliphatic region, typically around δ 15-25 ppm.[3]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight. The presence of a chlorine atom would be evident from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) should yield a mass measurement consistent with the molecular formula C₇H₆ClNO.[1]
Chemical Reactivity and Synthetic Utility
The synthetic value of 6-Chloro-3-methylpicolinaldehyde stems from the reactivity of its aldehyde group and the chloro-substituted pyridine ring.[3]
Caption: Reactivity map of 6-Chloro-3-methylpicolinaldehyde.
Reactions of the Aldehyde Group
The aldehyde is the primary site for transformations. Its reactivity is enhanced by the electron-withdrawing effect of the chloro-substituted pyridine ring, which increases the partial positive charge on the carbonyl carbon.[3]
-
Nucleophilic Addition: The aldehyde readily undergoes addition with a variety of nucleophiles.
-
Organometallic Reagents: Grignard (R-MgX) and organolithium (R-Li) reagents attack the carbonyl carbon to form secondary alcohols after acidic workup.[3][7] This is a cornerstone C-C bond-forming reaction.
-
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from KCN) yields a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.[3][8]
-
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol, (6-chloro-3-methylpyridin-2-yl)methanol.[3]
-
Condensation Reactions:
-
Schiff Base Formation: Reaction with primary amines in the presence of a catalytic amount of acid leads to the formation of imines (Schiff bases). These iminopyridine structures are important ligands in coordination chemistry.[10]
-
Epoxidation: The Corey-Chaykovsky reaction, using a sulfur ylide like dimethyloxosulfonium methylide, can convert the aldehyde into the corresponding epoxide, a valuable three-membered ring intermediate for further elaboration.[11][12]
-
Reactions of the Pyridine Ring
The chlorine atom at the C6 position is susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing nature of the ring nitrogen atom facilitates this reaction, particularly with strong nucleophiles such as alkoxides, thiolates, or amines, allowing for the introduction of diverse functionalities at this position.
Synthesis and Applications
The construction of 6-Chloro-3-methylpicolinaldehyde typically involves a multi-step synthetic sequence.[3] A generalized pathway illustrates the logic behind its formation.
Caption: Generalized synthetic workflow for substituted picolinaldehydes.
Application in Drug Discovery
Heterocyclic aldehydes are critical intermediates in drug development. The pyridine motif is a common feature in many biologically active molecules. For instance, 2,6-disubstituted pyridine derivatives have been investigated as potent inhibitors of β-amyloid (Aβ) aggregation, a key pathological event in Alzheimer's disease.[13] 6-Chloro-3-methylpicolinaldehyde serves as an ideal starting point for creating libraries of such compounds, where the aldehyde handle is used for linker attachment and the chloro group can be substituted to modulate physicochemical properties.[3][13]
Experimental Protocol: Reduction of Aldehyde
This protocol describes a standard, reliable method for the reduction of 6-Chloro-3-methylpicolinaldehyde to (6-chloro-3-methylpyridin-2-yl)methanol using sodium borohydride.
Objective: To selectively reduce the aldehyde functionality to a primary alcohol.
Materials:
-
6-Chloro-3-methylpicolinaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator
Procedure:
-
Dissolution: Dissolve 6-Chloro-3-methylpicolinaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Stir until fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: This is to control the initial exothermic reaction upon addition of the hydride reagent.
-
Reagent Addition: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 10-15 minutes. Gas evolution (H₂) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. Causality: The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the resulting crude alcohol via flash column chromatography.
Safety and Handling
As a laboratory chemical, 6-Chloro-3-methylpicolinaldehyde must be handled with appropriate care.
-
Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, and respiratory irritation.[5][14]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[14][15] Handle in a well-ventilated area or a chemical fume hood.[14]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[14][15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
References
-
SAFETY DATA SHEET - 2-Chloro-3-cyano-6-methylpyridine . Thermo Fisher Scientific. [Link]
-
6-chloro-3-methylpicolinaldehyde (C7H6ClNO) . PubChemLite. [Link]
-
6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 . PubChem - NIH. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides . Bulletin de L'Academie Polonaise des Sciences. [Link]
-
6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 . PubChem. [Link]
-
Pyridine-2-carbaldehyde . Wikipedia. [Link]
-
Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation . PubMed. [Link]
-
Reactions of Aldehydes and Ketones [Overview] . The Organic Chemistry Tutor (YouTube). [Link]
-
Addition of carbon nucleophiles to aldehydes and ketones . Khan Academy. [Link]
-
Nucleophilic Addition Reactions of Aldehydes & Ketones PART 1 . Professor Dave Explains (YouTube). [Link]
-
The Corey-Chaykovsky reaction: Reaction mechanism chemistry tutorial . The Organic Chemistry Tutor (YouTube). [Link]
-
Corey-Chaykovsky Reaction . Organic Chemistry Portal. [Link]
Sources
- 1. PubChemLite - 6-chloro-3-methylpicolinaldehyde (C7H6ClNO) [pubchemlite.lcsb.uni.lu]
- 2. 6-CHLORO-3-METHYLPICOLINALDEHYDE; 6-chloro-3-methyl-pyridine-2-carbaldehyde; 6-CHLORO-3-METHYLPYRIDINE-2-CARBOXALDEHYDE | Chemrio [bacdqxz.sinmyth.com:9999]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 6-Chloro-3-methylpicolinaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 11. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.es [fishersci.es]
